molecular formula C₁₁H₂D₁₅NO B1151943 1-Adamantanecarboxamide-d15

1-Adamantanecarboxamide-d15

Cat. No.: B1151943
M. Wt: 194.35
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantanecarboxamide-d15 is a deuterated derivative of adamantane, a compound known for its unique cage-like structure. The incorporation of deuterium atoms into the adamantane framework enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantanecarboxamide-d15 typically involves the deuteration of adamantane followed by the introduction of the carboxamide group. The process can be summarized as follows:

    Deuteration of Adamantane: Adamantane is subjected to deuterium gas (D2) under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). This step replaces hydrogen atoms with deuterium atoms.

    Introduction of Carboxamide Group: The deuterated adamantane is then reacted with a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Adamantanecarboxamide-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The deuterium atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated amines.

    Substitution: Deuterated halides or other substituted derivatives.

Scientific Research Applications

1-Adamantanecarboxamide-d15 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of advanced materials with improved thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-Adamantanecarboxamide-d15 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The deuterium atoms enhance the stability of the compound, reducing its rate of metabolic degradation and increasing its half-life in biological systems. This makes it a valuable tool in studying long-term biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The non-deuterated parent compound with similar structural features but different chemical properties.

    Deuterated Hydrocarbons: Other deuterated derivatives of hydrocarbons with varying degrees of deuteration.

    Carboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

1-Adamantanecarboxamide-d15 stands out due to its high degree of deuteration, which imparts unique stability and reactivity characteristics. Its cage-like structure and the presence of multiple deuterium atoms make it a valuable compound for various scientific applications, particularly in fields requiring stable isotope-labeled compounds.

Properties

Molecular Formula

C₁₁H₂D₁₅NO

Molecular Weight

194.35

Synonyms

Tricyclo[3.3.1.13,7]decane-1-carboxamide-d15

Origin of Product

United States

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